Cyclohexylhydrazine mesylate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

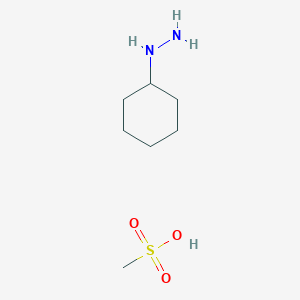

Cyclohexylhydrazine mesylate is a useful research compound. Its molecular formula is C7H18N2O3S and its molecular weight is 210.30 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

化学反应分析

Nucleophilic Substitution Reactions

The mesylate group (-OSO₂CH₃) is a superior leaving group, facilitating S<sub>N</sub>2 reactions with nucleophiles like amines, thiols, or alkoxides. For example:

-

Reaction with amines :

Cyclohexylhydrazine mesylate + RNH₂ → Cyclohexylhydrazine-R + CH₃SO₃⁻

This mirrors mesylate reactivity in cross-coupling reactions where aryl mesylates act as electrophiles . -

Hydrolysis :

Under aqueous basic conditions, the mesylate group hydrolyzes to regenerate methanesulfonic acid and cyclohexylhydrazine :

C₇H₁₆N₂·CH₃SO₃H + H₂O → Cyclohexylhydrazine + CH₃SO₃H

Condensation with Carbonyl Compounds

The hydrazine group (-NH-NH₂) reacts with aldehydes/ketones to form hydrazones , a reaction critical in synthetic organic chemistry :

-

Hydrazone formation :

Cyclohexylhydrazine + RCOCH₃ → Cyclohexylhydrazone-R + H₂O

Mesylate’s electron-withdrawing nature may enhance the electrophilicity of the hydrazine nitrogen, accelerating condensation.

Radical-Mediated Arylation

Analogous to aryl hydrazines in metal-free C–H functionalization , this compound could participate in radical pathways:

-

Mechanism :

-

Single-electron oxidation generates a hydrazine radical cation.

-

Radical coupling at the C-3 position of heterocycles (e.g., imidazopyridines).

-

Aerobic oxidation completes the arylation.

This pathway enables synthesis of 2,3-disubstituted heterocycles without transition-metal catalysts.

-

Elimination Reactions

Under strong basic conditions, the mesylate group may undergo E2 elimination , though steric hindrance from the cyclohexyl group could limit this pathway :

-

Potential products :

Cyclohexene derivatives + CH₃SO₃⁻ + NH₃

Reductive Transformations

Hydrazines are known reductants, but the mesylate group modifies reactivity:

-

Catalytic hydrogenation :

this compound + H₂ → Cyclohexylamine + CH₃SO₃H + NH₃

This mirrors hydrazine decomposition pathways in monopropellant thrusters .

Reactivity in Coordination Chemistry

The hydrazine moiety can act as a ligand for transition metals:

-

Complex formation :

this compound + [M] → [M(NH-NHC₆H₁₁)ₙ] + CH₃SO₃⁻

Such complexes are relevant in catalysis or material science .

Stability and Decomposition

常见问题

Basic Research Questions

Q. What are the standard protocols for synthesizing cyclohexylhydrazine derivatives, and how does mesylate functionalization influence reaction efficiency?

Cyclohexylhydrazine derivatives are typically synthesized via nucleophilic substitution or condensation reactions. For example, cyclohexylhydrazine reacts with carbonyl compounds or electrophilic intermediates under optimized conditions. In a continuous-flow synthesis process, cyclohexylhydrazine was added to a DMSO solution containing formamide and a triazole precursor, achieving a 72% yield . Mesylate functionalization (e.g., as a leaving group) enhances reactivity in alkylation or arylation reactions. However, mesylate precursors may exhibit instability, as seen in cyclization side reactions during radiosynthesis attempts .

Q. What analytical methods are recommended for characterizing cyclohexylhydrazine mesylate and verifying its purity?

Key techniques include:

- Liquid Chromatography-Mass Spectrometry (LC-MS): Used to confirm molecular ion peaks (e.g., [M+H]+ = 166.13 for related triazole derivatives) and monitor reaction progress .

- Nuclear Magnetic Resonance (NMR): Critical for structural elucidation, particularly to detect unintended cyclization products from mesylate instability .

- Melting Point Analysis: Cyclohexylhydrazine hydrochloride has a reported mp of 110–114°C; mesylate derivatives require similar thermal characterization .

Q. How should researchers handle stability challenges during storage or reaction conditions?

this compound is prone to hydrolysis or intramolecular cyclization. To mitigate this:

- Store the compound in anhydrous, low-temperature environments.

- Avoid prolonged exposure to polar aprotic solvents (e.g., DMSO) that may accelerate decomposition.

- Monitor reactions in real-time using LC-MS to detect early degradation .

Advanced Research Questions

Q. How can reaction yields be optimized in metal-free photocatalytic C–H arylation using this compound?

In a HCl-mediated photocatalytic system, cyclohexylhydrazine achieved 45% yield in quinoxaline arylation. To optimize:

- Acid Concentration: Adjust HCl stoichiometry (e.g., 4.0 equiv in ) to balance protonation and side reactions.

- Light Source: Use high-intensity blue LEDs (25 W) to enhance photoexcitation efficiency.

- Solvent Selection: Acetonitrile (MeCN) is preferred for its polarity and compatibility with radical intermediates .

Q. What strategies address contradictions in reported yields across different synthetic routes?

Discrepancies in yields (e.g., 72% in flow synthesis vs. 45% in photocatalysis) arise from:

- Reaction Mechanism Differences: Flow systems enhance mixing and heat transfer, favoring kinetics over batch methods.

- Substrate Sensitivity: Mesylate derivatives may decompose under prolonged heating or light exposure.

- Purification Methods: Column chromatography or recrystallization protocols must be tailored to isolate polar byproducts .

Q. How can computational modeling guide the design of this compound-based inhibitors or probes?

- Docking Studies: Predict binding affinity of mesylate-containing compounds to target enzymes (e.g., HDAC6 inhibitors with mesylate groups show high selectivity ).

- DFT Calculations: Analyze electronic effects of the mesylate group on reaction transition states.

- MD Simulations: Assess stability of mesylate derivatives in biological matrices .

Q. What are the implications of mesylate instability for in vivo or pharmacokinetic studies?

Mesylate precursors may form cyclized byproducts under physiological conditions, altering bioavailability. To address this:

- Conduct stability assays in simulated biological fluids (e.g., PBS, plasma).

- Use radiolabeling (e.g., [18F]) with rapid purification to minimize decomposition .

Q. Methodological Considerations

Q. How should researchers validate analytical methods for this compound in complex matrices?

Adopt a tiered approach:

- Specificity: Confirm no interference from degradation products via LC-MS/MS.

- Linearity/Range: Validate across 50–150% of expected concentrations (e.g., UV spectrophotometry at 272 nm for mesylate quantification ).

- Robustness: Test pH, temperature, and solvent variations to ensure reproducibility .

Q. What cross-disciplinary applications exist for this compound beyond organic synthesis?

属性

CAS 编号 |

224048-31-1 |

|---|---|

分子式 |

C7H18N2O3S |

分子量 |

210.30 g/mol |

IUPAC 名称 |

cyclohexylhydrazine;methanesulfonic acid |

InChI |

InChI=1S/C6H14N2.CH4O3S/c7-8-6-4-2-1-3-5-6;1-5(2,3)4/h6,8H,1-5,7H2;1H3,(H,2,3,4) |

InChI 键 |

FTOYDYKCGJSVDH-UHFFFAOYSA-N |

规范 SMILES |

CS(=O)(=O)O.C1CCC(CC1)NN |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。